molecular formula C23H24N4O3S B2874903 3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile CAS No. 1251602-96-6

3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile

Cat. No.: B2874903
CAS No.: 1251602-96-6
M. Wt: 436.53
InChI Key: RADHUYDTQSUDPN-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative featuring a 1,2-benzothiadiazine core substituted with an azepane-1-carbonyl group at position 3, a methyl group at position 7, and a benzonitrile moiety attached via a methylene bridge at position 1. The 4,4-dioxo (sulfone) group confers enhanced electronic and metabolic stability compared to thiadiazines without oxidation .

Properties

IUPAC Name

3-[[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-9-10-21-20(13-17)27(16-19-8-6-7-18(14-19)15-24)25-22(31(21,29)30)23(28)26-11-4-2-3-5-12-26/h6-10,13-14H,2-5,11-12,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHUYDTQSUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactionsThe final step often involves the attachment of the benzonitrile group through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine compounds.

Scientific Research Applications

3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzothiadiazine, benzodithiazine, and related heterocyclic derivatives from the evidence. Key differences in substituents, physicochemical properties, and synthetic pathways are highlighted.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups Present Reference
3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}benzonitrile 1,2-Benzothiadiazine - Azepane-1-carbonyl (C3)
- Methyl (C7)
- Benzonitrile-methylene (C1)
Sulfone (4,4-dioxo), nitrile, carbonyl
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 1,4,2-Benzodithiazine - Chloro (C6)
- Methylhydrazino (C3)
- Methoxycarbonyl (C7)
Sulfone (1,1-dioxo), hydrazine, ester
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine - 4-Cyanobenzylidene
- 5-Methylfuran-2-yl
- Nitrile (C6)
Carbonyl, nitrile, furan
3-(azepan-1-ylcarbonyl)-7-methyl-1H-4,1,2-benzothiadiazine 4,4-dioxide 1,2-Benzothiadiazine - Azepane-1-carbonyl (C3)
- Methyl (C7)
Sulfone (4,4-dioxo), carbonyl

Key Observations:

Substituent Diversity : The target compound uniquely combines a benzonitrile-methylene group with azepane-carbonyl and methyl substituents. In contrast, benzodithiazine derivatives (e.g., ) favor hydrazine and ester groups, while thiazolo-pyrimidines (e.g., ) incorporate fused aromatic systems.

Electronic Effects: The sulfone group (4,4-dioxo) in the target compound and enhances electrophilicity compared to non-oxidized thiadiazines. The nitrile group in the target compound and may improve metabolic stability and binding affinity via dipole interactions.

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis involving azepane coupling and benzonitrile introduction, similar to methods in (e.g., condensation with aldehydes).
  • Benzodithiazines () are synthesized via nucleophilic substitution (e.g., methylhydrazine displacement of methylthio groups).

Table 2: Physicochemical Properties (Selected Examples)

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Compound Not reported Expected: ~2200 (C≡N), ~1700 (C=O) Predicted: ~3.3 (azepane CH₂), ~8.1 (aromatic H)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 252–253 (dec.) 3360 (N–NH₂), 1740 (C=O), 1340 (SO₂) 3.30 (N–CH₃), 8.29 (H-8)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 213–215 3423 (NH), 2209 (C≡N), 1719 (C=O) 2.24 (CH₃), 8.01 (=CH)

Functional Implications:

  • Solubility : The benzonitrile group in the target compound may reduce aqueous solubility compared to carboxylate-containing analogs (e.g., ).

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